

# Application Notes and Protocols for Photoredox-Catalyzed Reactions of 2-Cyclopropylaniline

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## Compound of Interest

Compound Name: 2-Cyclopropylaniline

Cat. No.: B1360045

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This document provides detailed application notes and experimental protocols for conducting photoredox-catalyzed reactions involving **2-cyclopropylaniline**. These reactions offer a powerful and versatile platform for the synthesis of complex molecular scaffolds relevant to drug discovery and development. The methodologies outlined herein leverage the unique reactivity of the cyclopropyl group under visible light irradiation to construct novel carbocyclic and heterocyclic frameworks.

## Introduction to Photoredox Catalysis with 2-Cyclopropylaniline

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild reaction conditions.<sup>[1][2]</sup> In this context, **2-cyclopropylaniline** and its derivatives serve as valuable substrates. Upon single-electron transfer (SET) oxidation, the cyclopropylamine moiety undergoes a ring-opening to form a distonic radical cation.<sup>[3][4]</sup> This reactive intermediate can then engage in a variety of subsequent transformations, most notably [3+2] annulation reactions with various unsaturated partners like alkenes and alkynes, to afford diverse five-membered ring systems.<sup>[1][5]</sup> This strategy has been successfully applied to the synthesis of structurally diverse amine-substituted carbocycles.<sup>[1]</sup>

## Key Applications in Medicinal Chemistry

The aminocyclopentane motif, readily accessible through these photoredox methods, is a privileged scaffold in medicinal chemistry. For instance, derivatives of cyclopropylamines are being investigated as potent inhibitors of Lysine-specific histone demethylase 1A (LSD1), a key target in cancer therapy.<sup>[6]</sup> The ability to rapidly generate libraries of complex molecules from simple starting materials makes photoredox-catalyzed reactions of **2-cyclopropylaniline** a highly attractive strategy for lead discovery and optimization in drug development programs.<sup>[7]</sup>

## Experimental Data Summary

The following tables summarize quantitative data from representative photoredox-catalyzed reactions involving cyclopropylaniline derivatives.

Table 1: [3+2] Annulation of Cyclopropylanilines with Alkynes<sup>[1]</sup>

Entry	Cyclopro pylaniline	Alkyne	Photocat alyst (mol%)	Solvent	Time (h)	Yield (%)
1	N-phenyl- 2- phenylcycl opropan-1- amine	Phenylacet ylene	Ru(bpz) <sub>3</sub> (P F <sub>6</sub> ) <sub>2</sub> (2)	CH <sub>3</sub> NO <sub>2</sub>	24	85
2	N-(4- methoxyph enyl)-2- phenylcycl opropan-1- amine	Phenylacet ylene	Ru(bpz) <sub>3</sub> (P F <sub>6</sub> ) <sub>2</sub> (2)	CH <sub>3</sub> NO <sub>2</sub>	24	78
3	N-phenyl- 2- phenylcycl opropan-1- amine	1-hexyne	Ru(bpz) <sub>3</sub> (P F <sub>6</sub> ) <sub>2</sub> (2)	CH <sub>3</sub> NO <sub>2</sub>	24	65
4	N-phenyl- 2- phenylcycl opropan-1- amine	Ethyl propiolate	Ru(bpz) <sub>3</sub> (P F <sub>6</sub> ) <sub>2</sub> (2)	CH <sub>3</sub> NO <sub>2</sub>	24	72

Table 2: Catalyst Screening for the [3+2] Annulation[1]

Entry	Photocatalyst	Solvent	Yield (%)
1	Ru(bpz) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	CH <sub>3</sub> NO <sub>2</sub>	85
2	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	CH <sub>3</sub> NO <sub>2</sub>	60
3	Ir(ppy) <sub>2</sub> (dtb-bpy)(PF <sub>6</sub> )	CH <sub>3</sub> NO <sub>2</sub>	55
4	Ir[dF(CF <sub>3</sub> )ppy] <sub>2</sub> (dtbbpy)PF <sub>6</sub>	CH <sub>3</sub> NO <sub>2</sub>	48

## Experimental Protocols

### Protocol 1: General Procedure for the [3+2] Annulation of 2-Cyclopropylaniline with Alkynes[1]

This protocol describes a general method for the visible-light-mediated [3+2] annulation of a cyclopropylaniline with an alkyne.

#### Materials:

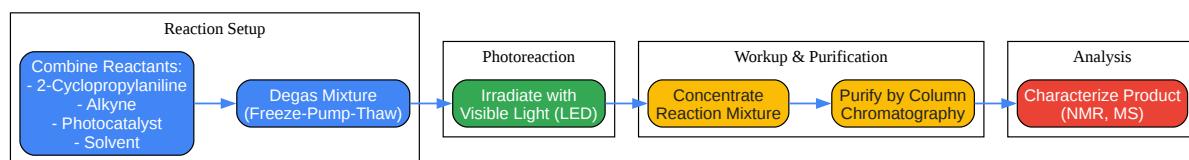
- Oven-dried 16 x 125 mm test tube with a Teflon screw cap
- Magnetic stir bar
- Photocatalyst (e.g., Ru(bpz)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub>)
- **2-Cyclopropylaniline** derivative (e.g., N-phenyl-2-phenylcyclopropan-1-amine)
- Alkyne (e.g., phenylacetylene)
- Anhydrous solvent (e.g., nitromethane, CH<sub>3</sub>NO<sub>2</sub>)
- White LED light source (e.g., 18 W)
- Schlenk line or glovebox for inert atmosphere

#### Procedure:

- To the oven-dried test tube, add the photocatalyst (0.004 mmol, 2 mol%).
- Add the **2-cyclopropylaniline** derivative (0.2 mmol, 1.0 equiv).
- Add the alkyne (1.0 mmol, 5.0 equiv).
- Add the anhydrous solvent (2 mL).
- Seal the test tube with the Teflon screw cap.
- Degas the reaction mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.
- Place the test tube approximately 8 cm from the white LED light source.
- Irradiate the reaction mixture at room temperature with stirring for the time indicated in Table 1 (typically 24 hours).
- Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the desired cyclopentene product.

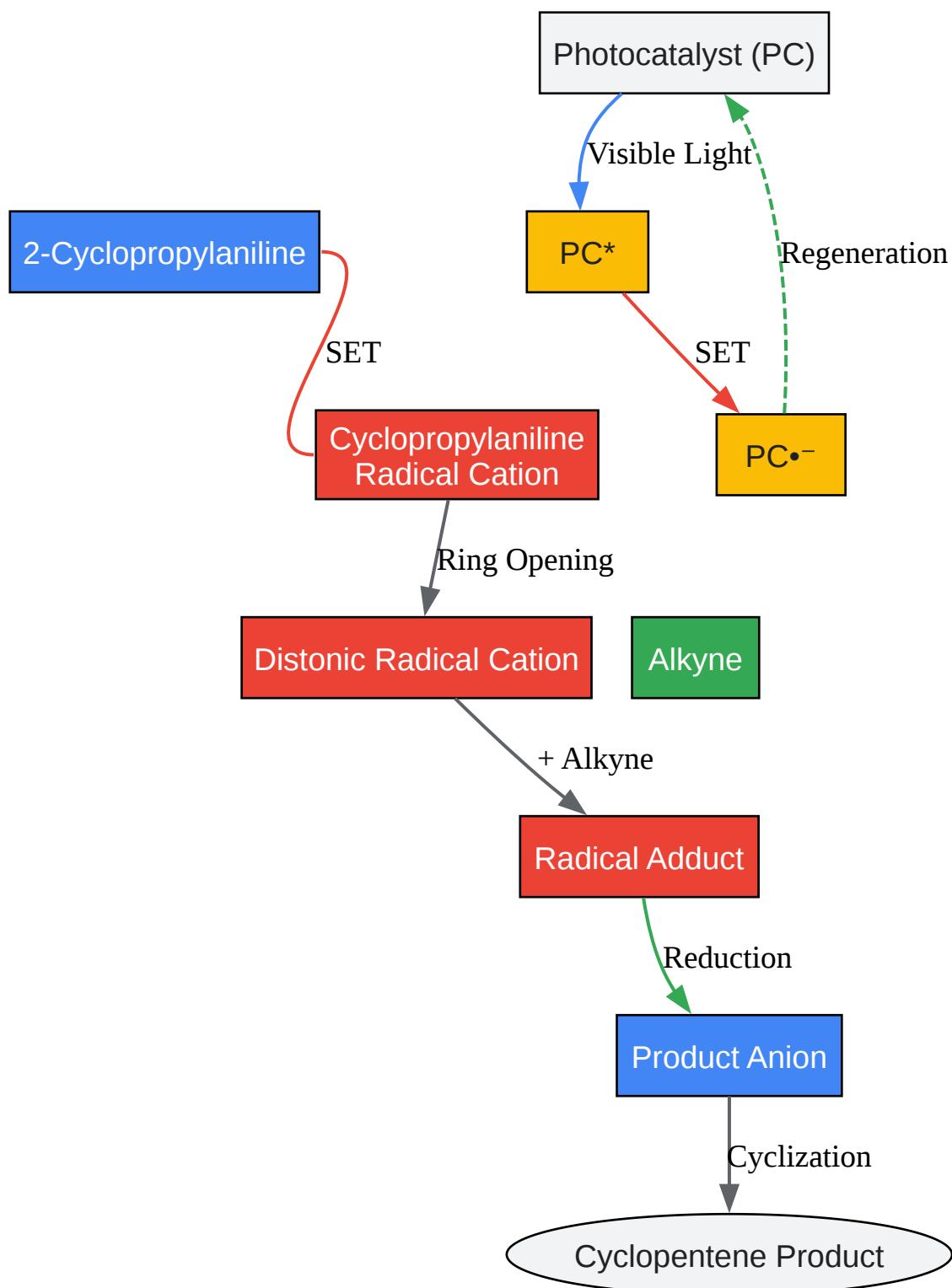
## Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the photoredox-catalyzed reactions and the proposed mechanistic pathway.



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Caption: General workflow for photoredox-catalyzed [3+2] annulation.



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Caption: Proposed mechanism for the photoredox [3+2] annulation.

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